Ethyl 3-hydrazinylbenzoate hydrochloride Ethyl 3-hydrazinylbenzoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 940875-99-0
VCID: VC3370565
InChI: InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)7-4-3-5-8(6-7)11-10;/h3-6,11H,2,10H2,1H3;1H
SMILES: CCOC(=O)C1=CC(=CC=C1)NN.Cl
Molecular Formula: C9H13ClN2O2
Molecular Weight: 216.66 g/mol

Ethyl 3-hydrazinylbenzoate hydrochloride

CAS No.: 940875-99-0

Cat. No.: VC3370565

Molecular Formula: C9H13ClN2O2

Molecular Weight: 216.66 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-hydrazinylbenzoate hydrochloride - 940875-99-0

Specification

CAS No. 940875-99-0
Molecular Formula C9H13ClN2O2
Molecular Weight 216.66 g/mol
IUPAC Name ethyl 3-hydrazinylbenzoate;hydrochloride
Standard InChI InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)7-4-3-5-8(6-7)11-10;/h3-6,11H,2,10H2,1H3;1H
Standard InChI Key YMKGDNLSBACMSE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=CC=C1)NN.Cl
Canonical SMILES CCOC(=O)C1=CC(=CC=C1)NN.Cl

Introduction

Chemical Structure and Properties

Ethyl 3-hydrazinylbenzoate hydrochloride consists of a benzene ring substituted with an ethyl carboxylate group and a hydrazine moiety at positions 1 and 3, respectively. The compound exists as a hydrochloride salt, which enhances stability and solubility in polar solvents compared to its free base counterpart. This structural configuration provides unique reactivity patterns that are exploited in various synthetic pathways.

The physical and chemical properties of Ethyl 3-hydrazinylbenzoate hydrochloride are summarized in Table 1, based on experimental data from synthesis and characterization studies.

Table 1: Physical and Chemical Properties of Ethyl 3-hydrazinylbenzoate hydrochloride

PropertyDescription
CAS Number940875-99-0
Molecular FormulaC₉H₁₂N₂O₂·HCl
Physical AppearanceWhite solid
Mass Spectrometrym/z = 181.1 (M+H)⁺ (free base)
¹H NMRδ 9.09 (s, 1H), 7.68 (dd, J = 13.9, 8.2 Hz, 2H), 7.27 (d, J = 31.6 Hz, 2H), 4.97 (s, 3H), 3.92 (d, J = 5.5 Hz, 1H), 3.35 (s, 5H), 2.36 (s, 3H), 1.23 (s, 3H) ppm (DMSO-d₆)
SolubilitySoluble in polar solvents (DMSO, water, alcohols)

The spectroscopic data confirms the structural identity of the compound, with characteristic signals corresponding to the aromatic protons, ethyl ester group, and hydrazine functionality. The mass spectrum shows the expected molecular ion peak for the free base form, further validating the structural assignment .

Synthesis Methods

Classical Synthetic Route

The most efficient and widely documented method for synthesizing Ethyl 3-hydrazinylbenzoate hydrochloride involves a two-step process starting from ethyl 3-aminobenzoate (m-amino benzoic acid ethyl ester). This approach utilizes diazotization followed by reduction to introduce the hydrazine functionality.

The detailed synthetic procedure involves the following steps:

  • A solution of m-amino benzoic acid ethyl ester (1.65 g, 10.0 mmol) in concentrated HCl (10 mL) is treated with an aqueous solution (2.5 mL) of NaNO₂ (690 mg, 10.0 mmol) at 0°C.

  • After stirring for 1 hour to form the diazonium salt intermediate, a solution of SnCl₂·2H₂O (4.52 g, 20 mmol) in concentrated HCl (1 mL) is added at 0°C.

  • The reaction mixture is stirred for 2 hours at room temperature.

  • The resulting precipitate is filtered and washed sequentially with ethanol and ether.

  • This process yields Ethyl 3-hydrazinylbenzoate hydrochloride (2.1 g, 100%) as a white solid, which can be used for subsequent reactions without further purification .

This synthetic route is notable for its quantitative yield and the high purity of the product obtained. The procedure exploits the selective reduction of the diazonium salt to generate the hydrazine functionality while preserving the ester group.

Synthesis Optimization Considerations

Several parameters are critical for the successful synthesis of Ethyl 3-hydrazinylbenzoate hydrochloride:

Table 2: Critical Parameters for Synthesis Optimization

ParameterOptimal ConditionRationale
Diazotization Temperature0°CPrevents decomposition of diazonium salt
Reduction AgentSnCl₂·2H₂OProvides selective reduction of diazonium group
Reaction Time2 hoursEnsures complete reduction
Purification MethodFiltration and washingSufficient for obtaining high-purity product

The diazotization step requires careful temperature control to prevent decomposition of the highly reactive diazonium intermediate. Similarly, the choice of reducing agent is crucial for selectively converting the diazonium group to the desired hydrazine functionality without affecting the ester moiety .

Reactivity and Synthetic Applications

Ethyl 3-hydrazinylbenzoate hydrochloride exhibits rich reactivity patterns, primarily due to the nucleophilic character of the hydrazine group and the electron-withdrawing properties of the ester functionality. This reactivity profile makes it an excellent building block for various heterocyclic systems.

Synthesis of Pyrazole Derivatives

One of the most significant applications of Ethyl 3-hydrazinylbenzoate hydrochloride is in the synthesis of pyrazole derivatives. The compound readily undergoes cyclocondensation reactions with α,β-unsaturated carbonyl compounds or nitriles to form substituted pyrazoles.

A representative example involves the reaction with 4,4-dimethyl-3-oxopentanenitrile:

Table 3: Synthesis of Pyrazole Derivatives from Ethyl 3-hydrazinylbenzoate hydrochloride

ReagentsReaction ConditionsProductYield
Ethyl 3-hydrazinylbenzoate hydrochloride (500 mg, 2.31 mmol), 4,4-dimethyl-3-oxopentanenitrile (318 mg, 2.54 mmol)EtOH (20 mL), reflux, 18hEthyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate23%

The reaction procedure involves:

  • Suspending Ethyl 3-hydrazinylbenzoate hydrochloride in ethanol

  • Adding 4,4-dimethyl-3-oxopentanenitrile

  • Heating the mixture to reflux for 18 hours

  • Cooling and concentrating in vacuo

  • Purifying by silica column chromatography using 0-5% MeOH/DCM gradient

The product was characterized by mass spectrometry, showing m/z = 288.2 (M+H)⁺ .

Formation of Benzodiazaborinin Derivatives

Another valuable application of Ethyl 3-hydrazinylbenzoate hydrochloride is in the synthesis of benzodiazaborinin derivatives through reaction with 2-formylphenylboronic acid:

Table 4: Synthesis of Benzodiazaborinin Derivatives

ReagentsReaction ConditionsProductYield
Ethyl 3-hydrazinylbenzoate hydrochloride (347 mg, 2.3 mmol), 2-formylphenylboronic acid (500 mg, 2.3 mmol)DMSO/H₂O (10 mL, v/v = 1/4), room temperature, 2hEthyl m-(1-hydroxy-1,2-dihydro-2,3,1-benzodiazaborinin-2-yl)benzoate17%

The synthetic procedure involves:

  • Dissolving the reactants in a DMSO/water mixture

  • Stirring at room temperature for 2 hours

  • Diluting with water and extracting with ethyl acetate

  • Washing with brine, drying, and concentrating

  • Purifying by crystallization from methanol/water

The product was characterized by ¹H NMR and mass spectrometry, with HPLC analysis showing 98.54% purity at 210 nm and 91.45% purity at 254 nm .

Reactions with Pyrimidine Derivatives

Ethyl 3-hydrazinylbenzoate hydrochloride also reacts with substituted pyrimidines, demonstrating its utility in creating complex heterocyclic systems. A documented example involves the reaction with 2,4,6-trichloropyrimidine-5-carbaldehyde:

Table 5: Reaction with Pyrimidine Derivatives

ReagentsReaction ConditionsProduct Characteristics
Ethyl 3-hydrazinylbenzoate hydrochloride (4.0 g, 18.5 mmol), 2,4,6-trichloropyrimidine-5-carbaldehyde (3.9 g, 18.5 mmol), Et₃N (7.7 mL, 55.4 mmol)THF/water (50 mL, v/v = 9:1), -78°C to -10°C, 2.5h, N₂ atmosphereMS (ESIpos): m/z = 337 (M+H)⁺

This reaction demonstrates the versatility of Ethyl 3-hydrazinylbenzoate hydrochloride in forming complex heterocyclic systems with potential applications in medicinal chemistry .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable structural information about Ethyl 3-hydrazinylbenzoate hydrochloride and its derivatives. The characteristic signals include those from the aromatic protons, the ethyl ester group, and the hydrazine functionality.

Table 6: Key ¹H NMR Signals of Ethyl 3-hydrazinylbenzoate hydrochloride

Chemical Shift (ppm)MultiplicityAssignment
9.09sNH
7.68dd, J = 13.9, 8.2 HzAromatic H
7.27d, J = 31.6 HzAromatic H
4.97sNH₃⁺
3.92, 3.35d, sOCH₂, overlapping signals
1.23sCH₃

The NMR data confirms the structure of the compound, with signals consistent with the proposed connectivity and functional groups .

Mass Spectrometry

Mass spectrometry serves as an essential tool for confirming the molecular weight and structural features of Ethyl 3-hydrazinylbenzoate hydrochloride and its derivatives. The characteristic (M+H)⁺ peak at m/z = 181.1 for the free base form provides definitive confirmation of the molecular structure .

For derivative compounds, such as the benzodiazaborinin product, mass spectrometry reveals the expected molecular ion peaks (m/z = 295.1 for ethyl m-(1-hydroxy-1,2-dihydro-2,3,1-benzodiazaborinin-2-yl)benzoate), further validating the synthetic transformations .

High-Performance Liquid Chromatography (HPLC)

HPLC analysis provides critical information about the purity of Ethyl 3-hydrazinylbenzoate hydrochloride and its derivatives. For example, the benzodiazaborinin derivative showed excellent purity (98.54% at 210 nm and 91.45% at 254 nm), demonstrating the high quality of products obtainable through reactions with Ethyl 3-hydrazinylbenzoate hydrochloride .

Structure-Activity Relationships

The structural features of Ethyl 3-hydrazinylbenzoate hydrochloride contribute significantly to its reactivity patterns:

  • The hydrazine group provides nucleophilic character, enabling reactions with carbonyl compounds, nitriles, and other electrophilic centers.

  • The meta-substitution pattern on the benzene ring influences the electronic distribution and reactivity of both the hydrazine and ester functionalities.

  • The ester group serves as an electron-withdrawing moiety and provides a handle for further functionalization.

These structural elements collectively determine the compound's reactivity profile and its utility in synthesizing various heterocyclic systems with potential biological activities.

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